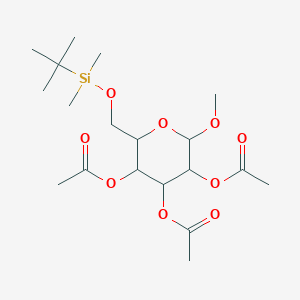

Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside

Description

This compound is a protected α-D-galactopyranoside derivative featuring a tert-butyldimethylsilyl (TBDMS) group at the 6-O position and acetyl groups at the 2-, 3-, and 4-hydroxyl positions. The TBDMS group enhances stability against hydrolysis and oxidation, while the acetyl groups facilitate regioselective deprotection for further functionalization . It is widely used in carbohydrate synthesis as an intermediate for constructing glycoconjugates and oligosaccharides, leveraging its stereochemical control and compatibility with orthogonal protecting strategies .

Properties

Molecular Formula |

C19H34O9Si |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

[4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |

InChI |

InChI=1S/C19H34O9Si/c1-11(20)25-15-14(10-24-29(8,9)19(4,5)6)28-18(23-7)17(27-13(3)22)16(15)26-12(2)21/h14-18H,10H2,1-9H3 |

InChI Key |

DZCGETIINZOISC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside using tert-butyldimethylsilyl chloride (TBDMSCl) and acetylation using acetic anhydride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the acetyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Glycosylation Reagent

Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside is primarily used as a glycosylation reagent in organic synthesis. The TBDMS group protects the hydroxyl group at the 6-position of the galactose moiety, allowing for selective glycosylation reactions. This selectivity is crucial in synthesizing complex carbohydrates where specific stereochemistry is required.

Synthesis of Oligosaccharides

This compound has been employed in the synthesis of various oligosaccharides. Its ability to participate in glycosidic bond formation makes it a valuable intermediate in carbohydrate chemistry. For example, it has been used to synthesize lactose derivatives and other galactose-containing oligosaccharides, which are important in biological systems and pharmaceuticals.

Biological Studies

Research has shown that derivatives of this compound can be used to study carbohydrate-protein interactions. These interactions are vital for understanding cellular processes such as signaling and adhesion. The compound can be utilized to create glycoproteins or glyconjugates that mimic natural biological systems.

Drug Development

Due to its role in carbohydrate synthesis, this compound can contribute to drug development processes, especially in creating glycosylated drugs that may exhibit improved pharmacokinetic properties or enhanced biological activity. Glycosylation can affect drug solubility, stability, and interaction with biological targets.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reference material for the characterization of other glycosides using techniques such as NMR spectroscopy and mass spectrometry.

Case Study 1: Synthesis of Lactose Derivatives

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize lactose derivatives through controlled glycosylation reactions. The results demonstrated high yields and selectivity for desired products, showcasing the compound's effectiveness as a glycosylation agent .

Case Study 2: Carbohydrate-Protein Interaction Studies

A research article in Biochemistry highlighted the use of this compound to create glycoproteins that mimic natural ligands for lectins. The study illustrated how these synthetic glycoproteins could be used to probe carbohydrate-protein interactions in cell adhesion processes .

Mechanism of Action

The mechanism of action of Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in glycosylation reactions and form stable glycosidic bonds. These interactions are crucial in various biological processes and synthetic applications .

Comparison with Similar Compounds

Methyl 3-O-Benzoyl-6-O-(tert-butyldimethylsilyl)-α-D-galactopyranoside

- Structure : Replaces 2,3,4-tri-O-acetyl groups with a single 3-O-benzoyl group.

- Synthesis: Prepared via FeCl3-catalyzed regioselective benzoylation of methyl-6-O-TBDMS-α-D-galactopyranoside, achieving 78% yield .

- Reactivity : The benzoyl group at C3 offers enhanced electron-withdrawing effects, altering glycosylation kinetics compared to acetylated analogs.

- Applications : Used in studies of enzyme-substrate interactions due to its distinct electronic profile .

Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside

- Structure: β-anomer with TBDMS at C4 and benzoyl groups at C2, C3, and C5.

- Synthesis: Derived from methyl β-D-galactopyranoside via sequential benzoylation and silylation (47% yield) .

- Stability: The β-configuration and C4 silylation reduce steric hindrance, improving solubility in nonpolar solvents compared to the α-anomer .

- Applications : Serves as a precursor for β-linked glycans in vaccine development .

Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-α-D-glucopyranoside

- Structure: Glucopyranoside backbone with a bulkier tert-butyldiphenylsilyl (TBDPS) group at C6.

- Reactivity : TBDPS offers greater steric protection than TBDMS but is less stable under acidic conditions .

- Applications : Used in glycosylation reactions requiring prolonged stability in basic environments .

Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside

- Structure : Trityl group at C6 instead of TBDMS.

- Synthesis: Achieved via tritylation of methyl α-D-galactopyranoside followed by acetylation .

- Properties : The trityl group provides superior UV detection properties but is more labile under mild acidic conditions .

- Applications : Ideal for solid-phase synthesis due to its photolabile characteristics .

Data Tables

Table 1: Physical and Spectral Properties

Key Research Findings

- Regioselectivity : The TBDMS group at C6 in the target compound directs electrophilic attacks to the C3 position, enabling controlled benzoylation .

- Steric Effects : Bulkier silyl groups (e.g., TBDPS) hinder glycosylation efficiency but enhance stability in hydrophobic environments .

- Anomeric Configuration: β-Anomers exhibit faster deprotection rates under acidic conditions compared to α-anomers due to reduced steric strain .

Biological Activity

Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside is a glycoside compound with significant biological activity. This article provides an overview of its synthesis, biological properties, and potential applications in various fields, including medicine and biochemistry.

- Molecular Formula : C19H34O9Si

- Molecular Weight : 434.56 g/mol

- CAS Number : 63734-11-2

The compound is synthesized through a series of acetylation and silylation reactions involving D-galactopyranose derivatives. The tert-butyldimethylsilyl group enhances the stability and solubility of the compound, facilitating its use in various biological assays .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Immunomodulatory Effects

The compound has shown promise in modulating immune responses. Studies suggest that it can enhance the activity of macrophages and increase the production of pro-inflammatory cytokines. This property may have applications in developing immunotherapies for infections or cancer treatment .

Antiviral Activity

Preliminary studies indicate that this glycoside may possess antiviral properties, particularly against viruses like influenza. The proposed mechanism involves interference with viral entry into host cells, although further research is needed to elucidate the exact pathways involved .

Case Studies

- Study on Antimicrobial Efficacy :

- Immunomodulatory Research :

Research Findings Summary Table

| Study | Focus | Findings | Year |

|---|---|---|---|

| Study 1 | Antimicrobial Efficacy | Effective against Staphylococcus aureus; significant bacterial growth reduction | 2023 |

| Study 2 | Immunomodulation | Increased macrophage activity; elevated cytokine production | 2024 |

| Study 3 | Antiviral Activity | Potential inhibition of viral entry; needs further exploration | TBD |

Q & A

Q. Advanced Research Focus

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate acetyl migration byproducts (e.g., 3-O-acetyl → 4-O-acetyl isomers) .

- 2D NMR : HSQC-TOCSY identifies cross-peaks from minor components (<5%) in crude mixtures .

- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline intermediates .

Contradictions in impurity profiles (e.g., residual benzyl vs. acetyl groups) often arise from incomplete purification or side reactions during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.